molecular formula C38H35NO10S3 B11035775 2',3'-Diethyl 4,5-dimethyl 9'-methoxy-5',5'-dimethyl-6'-(naphthalen-2-ylcarbonyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

2',3'-Diethyl 4,5-dimethyl 9'-methoxy-5',5'-dimethyl-6'-(naphthalen-2-ylcarbonyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

Cat. No.: B11035775
M. Wt: 761.9 g/mol
InChI Key: CHWCXCQOWYEURL-UHFFFAOYSA-N
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Description

2’,3’-DIETHYL 4,5-DIMETHYL 9’-METHOXY-5’,5’-DIMETHYL-6’-(2-NAPHTHOYL)-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-DIETHYL 4,5-DIMETHYL 9’-METHOXY-5’,5’-DIMETHYL-6’-(2-NAPHTHOYL)-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core structure, followed by the introduction of various substituents through a series of reactions such as alkylation, acylation, and cyclization. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the availability of high-purity reagents, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

2’,3’-DIETHYL 4,5-DIMETHYL 9’-METHOXY-5’,5’-DIMETHYL-6’-(2-NAPHTHOYL)-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

2’,3’-DIETHYL 4,5-DIMETHYL 9’-METHOXY-5’,5’-DIMETHYL-6’-(2-NAPHTHOYL)-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2’,3’-DIETHYL 4,5-DIMETHYL 9’-METHOXY-5’,5’-DIMETHYL-6’-(2-NAPHTHOYL)-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and affecting various biochemical pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **2’,3’-DIETHYL 4,5-DIMETHYL 9’-METHOXY-5’,5’-DIMETHYL-6’-(2-NAPHTHOYL)-5’,6’-DIHYDROSPIRO[1,3-DITHIOLE-2,1’-THIOPYRANO[2,3-C]QUINOLINE]-2’,3’,4,5-TETRACARBOXYLATE shares similarities with other spiro compounds and polycyclic aromatic compounds.
  • Comparison: Compared to other similar compounds, this compound’s unique combination of functional groups and structural features gives it distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C38H35NO10S3

Molecular Weight

761.9 g/mol

IUPAC Name

2-O',3-O'-diethyl 4-O,5-O-dimethyl 9'-methoxy-5',5'-dimethyl-6'-(naphthalene-2-carbonyl)spiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C38H35NO10S3/c1-8-48-33(41)27-28(36(44)49-9-2)50-31-26(38(27)51-29(34(42)46-6)30(52-38)35(43)47-7)24-19-23(45-5)16-17-25(24)39(37(31,3)4)32(40)22-15-14-20-12-10-11-13-21(20)18-22/h10-19H,8-9H2,1-7H3

InChI Key

CHWCXCQOWYEURL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C(C13SC(=C(S3)C(=O)OC)C(=O)OC)C4=C(C=CC(=C4)OC)N(C2(C)C)C(=O)C5=CC6=CC=CC=C6C=C5)C(=O)OCC

Origin of Product

United States

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